Cyclopentyl(4-methoxypiperidin-1-yl)methanone
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Overview
Description
Cyclopentyl(4-methoxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-methoxypiperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 4-methoxypiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-methoxypiperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentyl(4-methoxypiperidin-1-yl)carboxylic acid.
Reduction: Formation of cyclopentyl(4-hydroxypiperidin-1-yl)methanol.
Substitution: Formation of cyclopentyl(4-alkoxypiperidin-1-yl)methanone derivatives.
Scientific Research Applications
Cyclopentyl(4-methoxypiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(4-hydroxypiperidin-1-yl)methanone
- Cyclopentyl(4-alkoxypiperidin-1-yl)methanone derivatives
- Cyclopentyl(4-methylpiperidin-1-yl)methanone
Uniqueness
Cyclopentyl(4-methoxypiperidin-1-yl)methanone is unique due to its specific methoxy functional group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
Cyclopentyl(4-methoxypiperidin-1-yl)methanone, a compound belonging to the class of piperidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group attached to a piperidine ring that features a methoxy substituent at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Research suggests that this compound may modulate the activity of enzymes or receptors involved in various physiological processes, including inflammation and pain signaling pathways. The exact molecular mechanisms remain under investigation, but preliminary data indicate potential inhibitory effects on certain transcription factors associated with inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:
- Enzyme Inhibition : The compound shows promising inhibition of enzymes related to inflammatory pathways, although specific targets have yet to be fully elucidated.
- Cell Viability : Preliminary assays indicate that the compound may affect cell viability in certain cancer cell lines, suggesting potential anticancer properties .
In Vivo Studies
In vivo evaluations have also been conducted to assess the compound's efficacy and safety profile:
- Animal Models : Studies utilizing murine models have been performed to evaluate the compound’s antimalarial potential. However, results indicated limited efficacy in reducing parasitemia compared to established treatments like chloroquine .
- Toxicity Assessment : Toxicological assessments revealed that doses up to 116 mg/kg did not produce significant adverse effects, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Key Features | Biological Activity |
---|---|---|
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone | Hydroxyl group at 4-position | Potentially different receptor interactions |
Cyclopentyl(4-alkoxypiperidin-1-yl)methanone | Varied alkoxy substituents | Altered pharmacokinetic properties |
Cyclopentyl(4-methylpiperidin-1-yl)methanone | Methyl group at 4-position | Enhanced potency in some assays |
This compound is distinguished by its methoxy group, which may enhance solubility and bioavailability compared to other derivatives.
Case Studies and Research Applications
Recent studies have explored the potential applications of this compound in various fields:
- Medicinal Chemistry : Investigated for its role as an intermediate in synthesizing complex organic molecules.
- Pharmacology : Explored for anti-inflammatory and analgesic applications due to its interaction with pain-related signaling pathways .
- Material Science : Utilized in developing new materials and chemical processes due to its unique chemical properties.
Properties
IUPAC Name |
cyclopentyl-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-11-6-8-13(9-7-11)12(14)10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDVCRSNDBWZFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.